molecular formula C9H9ClO B124772 4'-Chloropropiophenone CAS No. 6285-05-8

4'-Chloropropiophenone

Cat. No.: B124772
CAS No.: 6285-05-8
M. Wt: 168.62 g/mol
InChI Key: ADCYRBXQAJXJTD-UHFFFAOYSA-N
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Description

4’-Chloropropiophenone is an organic compound with the molecular formula C₉H₉ClO. It is a derivative of propiophenone, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its crystalline solid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Chloropropiophenone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 4’-Chloropropiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4’-Chloropropiophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4’-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to 4’-chloropropiophenol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

Scientific Research Applications

4’-Chloropropiophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4’-Bromopropiophenone: Similar structure but with a bromine atom instead of chlorine.

    3’-Chloropropiophenone: Chlorine atom is at the meta position instead of the para position.

    4’-Methylpropiophenone: Methyl group instead of chlorine at the para position.

Uniqueness

4’-Chloropropiophenone is unique due to its specific reactivity and the presence of the chlorine atom at the para position. This positioning influences its chemical behavior and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCYRBXQAJXJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048203
Record name Ethyl 4-chlorophenyl ketone
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-05-8
Record name 1-(4-Chlorophenyl)-1-propanone
Source CAS Common Chemistry
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Record name 4'-Chloropropiophenone
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Record name 4'-Chloropropiophenone
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Record name 1-Propanone, 1-(4-chlorophenyl)-
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Record name Ethyl 4-chlorophenyl ketone
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Record name 4'-chloropropiophenone
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Record name 4'-CHLOROPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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